D-Glucose, 3-chloro-3-deoxy-
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Overview
Description
D-Glucose, 3-chloro-3-deoxy-: is a synthetic glucose analog with the chemical formula C6H11ClO5 . It is a modified form of D-glucose where the hydroxyl group at the third carbon is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-chloro-3-deoxy- typically involves the chlorination of D-glucose. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position. The process may involve the following steps:
- Protection of hydroxyl groups at positions other than the third carbon.
- Chlorination using thionyl chloride.
- Deprotection to yield the final product .
Industrial Production Methods: Industrial production of D-Glucose, 3-chloro-3-deoxy- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: D-Glucose, 3-chloro-3-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: Reagents like sodium borohydride for reduction and various oxidizing agents for oxidation are used.
Major Products:
Substitution Reactions: Products include thioglycosides, amino sugars, and alkoxy derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the glucose analog.
Scientific Research Applications
Chemistry: D-Glucose, 3-chloro-3-deoxy- is used as a building block in the synthesis of complex carbohydrates and glycomimetics. It serves as a precursor for the preparation of various substituted glucose derivatives .
Biology: In biological research, this compound is used to study glucose metabolism and transport. It acts as an inhibitor of glycolysis, providing insights into metabolic pathways and energy production.
Medicine: D-Glucose, 3-chloro-3-deoxy- has shown potential antiviral properties. It is being investigated for its ability to inhibit viral replication, making it a candidate for the development of antiviral therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of D-Glucose, 3-chloro-3-deoxy- involves its interaction with glucose transporters and enzymes involved in glycolysis. By inhibiting these pathways, the compound reduces glucose uptake and glycolytic activity, leading to decreased energy production in cells. This mechanism is particularly relevant in the context of its antiviral and anticancer properties .
Comparison with Similar Compounds
2-Deoxy-D-glucose: Another glucose analog that inhibits glycolysis and is used in cancer research and antiviral studies.
3-Deoxyglucosone: A compound involved in the Maillard reaction and studied for its role in aging and diabetes.
Uniqueness: D-Glucose, 3-chloro-3-deoxy- is unique due to the presence of the chlorine atom at the third carbon, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycolysis and its potential antiviral activity set it apart from other glucose analogs.
Properties
Molecular Formula |
C6H11ClO5 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
JWYWFHQMFHJVRH-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)Cl)O)O)O |
Origin of Product |
United States |
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